(-)-CMLD010509

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

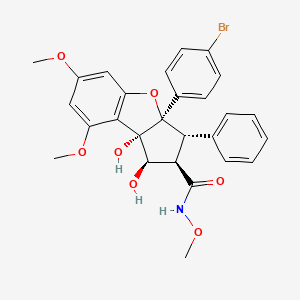

C27H26BrNO7 |

|---|---|

Molecular Weight |

556.4 g/mol |

IUPAC Name |

(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide |

InChI |

InChI=1S/C27H26BrNO7/c1-33-18-13-19(34-2)23-20(14-18)36-27(16-9-11-17(28)12-10-16)22(15-7-5-4-6-8-15)21(25(31)29-35-3)24(30)26(23,27)32/h4-14,21-22,24,30,32H,1-3H3,(H,29,31)/t21-,22-,24-,26+,27+/m1/s1 |

InChI Key |

VVCMGKRXILWBQB-PXIJUOARSA-N |

Isomeric SMILES |

COC1=CC2=C(C(=C1)OC)[C@@]3([C@@H]([C@@H]([C@H]([C@@]3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)C(=O)NOC)O)O |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C3(C(C(C(C3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)C(=O)NOC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of (-)-CMLD010509

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-CMLD010509, also identified as SDS-1-021, is a potent and highly specific small molecule inhibitor derived from the Rocaglate class of natural products. This document provides an in-depth analysis of its mechanism of action, focusing on its role as a selective inhibitor of the oncogenic translation program in multiple myeloma (MM). Through a detailed examination of its molecular targets and downstream effects, we elucidate the pathways through which this compound exerts its anti-cancer activity. Quantitative data from preclinical studies are presented, alongside descriptions of key experimental protocols and visual representations of the involved signaling pathways and workflows, to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of Oncogenic Protein Translation

The primary mechanism of action of this compound is the specific inhibition of the cellular protein translation machinery, with a pronounced selectivity for a subset of mRNAs encoding key oncoproteins that are critical for the survival and proliferation of multiple myeloma cells.[1][2][3] This targeted disruption of protein synthesis leads to the depletion of crucial survival factors, ultimately inducing apoptosis in malignant cells.[1][3]

A significant feature of its action is that it operates through a mechanism independent of eukaryotic initiation factor 4E (eIF4E) phosphorylation.[1] This distinguishes it from many other translation inhibitors and suggests a novel mode of interaction with the translation apparatus.

Molecular Targets and Signaling Pathway

This compound's inhibitory action results in the downstream depletion of several critical oncoproteins, effectively shutting down multiple pro-survival signaling pathways utilized by multiple myeloma cells.

Key Downregulated Oncoproteins:

-

MYC: A master regulator of cell growth, proliferation, and metabolism. Its suppression is a key aspect of the anti-tumor effect.[1][3]

-

MCL-1: An anti-apoptotic protein of the Bcl-2 family, which is frequently overexpressed in multiple myeloma and is a key determinant of cell survival.[1][3]

-

CCND1 (Cyclin D1): A crucial regulator of cell cycle progression from G1 to S phase.

-

MDM2: An E3 ubiquitin ligase that is a primary negative regulator of the p53 tumor suppressor.

-

MAF: A transcription factor that plays a significant role in the pathogenesis of multiple myeloma.[1][2]

The inhibition of the translation of these oncoproteins leads to cell cycle arrest and the activation of the intrinsic apoptotic pathway, evidenced by the activation of caspases 3 and 7.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro and in vivo activity of this compound.

Table 1: In Vitro Cytotoxicity

| Cell Line Type | IC50 Concentration | Reference |

| Multiple Myeloma Cell Lines | < 10 nM | [1][3] |

| Lung Cancer Cell Lines | ~30 nM | [3] |

| Breast Cancer Cell Lines | ~30 nM | [3] |

Table 2: In Vivo Efficacy

| Animal Model | Dosage and Administration | Outcome | Reference |

| SCID Mouse Xenograft (MM) | 0.7 mg/kg, i.p., twice a week | Marked reduction in tumor burden | [1][3] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature concerning this compound.

4.1. Cell Viability and IC50 Determination

-

Cell Lines: A panel of multiple myeloma, lung, and breast cancer cell lines.

-

Method: Cells are seeded in 96-well plates and treated with a serial dilution of this compound for a specified period (e.g., 72 hours). Cell viability is assessed using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

4.2. Apoptosis Assay (Caspase Activation)

-

Method: MM cell lines (e.g., NCI-H929, MM1S) are treated with this compound at various concentrations and time points.

-

Detection: The activation of caspase-3 and caspase-7 is measured using a luminogenic substrate-based assay (e.g., Caspase-Glo 3/7 Assay). The luminescence, which is proportional to caspase activity, is read on a luminometer.[3]

4.3. In Vivo Xenograft Studies

-

Animal Model: Severe combined immunodeficient (SCID) mice.

-

Tumor Implantation: Human multiple myeloma cells (e.g., luciferase-tagged MM.1S) are injected intravenously or subcutaneously into the mice.

-

Treatment: Once tumors are established, mice are treated with this compound (e.g., 0.7 mg/kg) via intraperitoneal (i.p.) injection on a specified schedule.[1][3]

-

Monitoring: Tumor burden is monitored using bioluminescence imaging for luciferase-tagged cells or by caliper measurements for subcutaneous tumors. Animal body weight and overall health are monitored as indicators of toxicity.[3]

Conclusion

This compound represents a promising therapeutic candidate for multiple myeloma due to its potent and specific mechanism of action. By selectively inhibiting the translation of key oncoproteins, it effectively dismantles the cellular machinery that drives cancer cell proliferation and survival. The low nanomolar efficacy and favorable in vivo activity underscore its potential for further clinical development. This document provides a foundational understanding of its mechanism, supported by quantitative data and experimental context, to aid researchers in the ongoing investigation of this and similar targeted therapies.

References

The Enigmatic Molecule: Unraveling the Identity of (-)-CMLD010509

Despite a comprehensive search of public scientific databases and academic publications, the specific molecule designated as (-)-CMLD010509 remains elusive. This identifier is not found in prominent chemical repositories such as PubChem, nor does it appear in scholarly articles indexed by Google Scholar. The lack of public information prevents the creation of an in-depth technical guide as requested.

The prefix "CMLD" strongly suggests that the compound originates from the Center for Chemical Methodology and Library Development . Several such centers, funded by the National Institute of General Medical Sciences (NIGMS), have been established at institutions like Boston University (CMLD-BU) and the Broad Institute. These centers are dedicated to pioneering new methods in synthetic chemistry and generating vast, diverse libraries of novel small molecules for high-throughput biological screening.

It is highly probable that this compound is an internal designation for a compound within one of these proprietary chemical libraries. The information pertaining to its discovery, synthesis, and biological activity is likely confidential and has not been disclosed publicly. Compounds synthesized in these academic drug discovery centers are often screened in collaboration with other research groups, and the results may not be published until significant findings are made and intellectual property is secured.

Without access to the internal database of the originating CMLD or a publication detailing its characteristics, it is impossible to provide the requested technical guide, including:

-

Quantitative Data: No public data on its biological activity (e.g., IC50, EC50), physicochemical properties, or pharmacokinetic parameters are available.

-

Experimental Protocols: The specific synthetic route and the methodologies for any biological assays performed remain unknown.

-

Signaling Pathways and Workflows: As the biological target and mechanism of action are not in the public domain, no signaling pathway diagrams can be constructed.

For researchers, scientists, and drug development professionals interested in the chemical space explored by the CMLD initiatives, it is recommended to review the publications of the respective centers. These publications often describe the novel synthetic methodologies and the general structural motifs of the compounds in their libraries, even if specific compound data is not released.

structural analysis of (-)-CMLD010509

An In-depth Technical Guide to the Structural Analysis and Biological Activity of (-)-CMLD010509

Introduction

This compound is a synthetic small molecule identified as a potent and specific inhibitor of the oncogenic translation program in multiple myeloma (MM). It belongs to the rocaglate class of natural product analogs, which are known to interfere with translation initiation. This document provides a comprehensive overview of the available structural information, biological activity, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical and Structural Data

While detailed crystallographic or NMR spectroscopic data for this compound are not publicly available, fundamental chemical information has been compiled from vendor and publication sources. This data provides the basic structural foundation for understanding its biological activity.

| Property | Value | Source |

| Chemical Formula | C₂₇H₂₆BrNO₇ | [1][2] |

| Molecular Weight | 556.41 g/mol | [1][2] |

| CAS Number | 256497-58-2 | [1][2] |

| IUPAC Name | (1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide | [1][2] |

| Synonyms | CMLD-010509, SDS-1-021 | [1][2] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-myeloma effects by inhibiting the translation initiation of a specific subset of oncogenic proteins. This leads to the depletion of key drivers of tumor growth and survival. The primary mechanism involves the inhibition of the oncogenic MYC-driven translation program[1][3][4].

A key publication in Science Translational Medicine elucidated that this compound treatment in multiple myeloma cells leads to the selective depletion of short-lived oncoproteins that are crucial for the disease's progression. These include MYC, MDM2, CCND1 (Cyclin D1), MAF, and MCL-1[1][3]. The inhibition of MDM2, a negative regulator of the p53 tumor suppressor, is a notable downstream effect[5].

The signaling pathway affected by this compound can be visualized as follows:

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the biological activity of this compound, as described in the primary literature.

Cell Viability and Apoptosis Assays

-

Objective: To determine the cytotoxic and apoptotic effects of this compound on multiple myeloma cell lines.

-

Methodology:

-

Multiple myeloma cell lines (e.g., NCI-H929 and MM1S) were cultured under standard conditions.

-

Cells were treated with varying concentrations of this compound or vehicle control for specified time periods (e.g., 24, 48, 72 hours).

-

Cell viability was assessed using a colorimetric assay, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

-

Apoptosis was quantified by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

-

Caspase activation, a hallmark of apoptosis, was measured using a luminescent or colorimetric assay for caspase-3/7 activity.

-

Proteomic Analysis

-

Objective: To identify the proteins whose expression is altered by this compound treatment.

-

Methodology:

-

Multiple myeloma cells were treated with this compound or vehicle control.

-

Total protein was extracted from the cells, and protein concentration was determined.

-

Proteins were digested into peptides, typically with trypsin.

-

The resulting peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The acquired MS/MS spectra were searched against a protein database to identify and quantify the proteins.

-

Bioinformatic analysis was performed to identify proteins that were significantly up- or downregulated upon treatment.

-

In Vivo Efficacy in Mouse Models

-

Objective: To evaluate the anti-tumor activity of this compound in animal models of multiple myeloma.

-

Methodology:

-

Immunocompromised mice (e.g., NSG mice) were subcutaneously or intravenously injected with human multiple myeloma cells (e.g., MM1S or KMS-11).

-

Once tumors were established or on a predetermined schedule, mice were treated with this compound (e.g., 0.7 mg/kg) or vehicle control via intraperitoneal injections, typically twice a week[1].

-

Tumor growth was monitored by measuring tumor volume with calipers or by bioluminescence imaging if the cells were engineered to express luciferase.

-

The overall survival of the mice in the treatment and control groups was recorded.

-

At the end of the study, tumors and relevant tissues (e.g., bone marrow) were harvested for immunohistochemical analysis of markers such as CD138 (a plasma cell marker), MYC, and Ki-67 (a proliferation marker)[3].

-

Experimental Workflow Visualization

The general workflow for evaluating the in vivo efficacy of this compound can be depicted as follows:

Conclusion

This compound is a promising therapeutic candidate for multiple myeloma that acts by inhibiting the oncogenic translation program. Its mechanism of action, involving the depletion of key oncoproteins, provides a strong rationale for its further development. While detailed structural data from X-ray crystallography or NMR spectroscopy are not currently in the public domain, the available information on its biological activity and signaling pathway offers a solid foundation for future research and drug development efforts. The experimental protocols outlined herein provide a guide for the continued investigation of this compound and similar compounds targeting protein translation in cancer.

References

- 1. Inhibiting the oncogenic translation program is an effective therapeutic strategy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Compound inhibits translation program to treat MM | MDedge [mdedge.com]

- 4. cancer » Center for Molecular Discovery | Boston University [bu.edu]

- 5. Frontiers | Deregulation and Targeting of TP53 Pathway in Multiple Myeloma [frontiersin.org]

An In-depth Technical Guide to the Physicochemical Properties of Drug Candidates

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: A comprehensive understanding of a compound's physicochemical properties is fundamental to drug discovery and development. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological target. While a specific search for the physicochemical properties of (-)-CMLD010509 did not yield publicly available data, this guide provides a thorough overview of the core physicochemical attributes and experimental protocols relevant to the characterization of a novel chemical entity.

Core Physicochemical Properties in Drug Discovery

The journey of a drug from administration to its site of action is critically influenced by its physicochemical nature. Key properties that are routinely evaluated are summarized below.

Table 1: Key Physicochemical Properties and Their Significance in Drug Development

| Physicochemical Property | Description | Significance in Drug Development | Typical Measurement Techniques |

| Molecular Weight (MW) | The mass of one mole of a substance. | Influences solubility, permeability, and diffusion. Smaller molecules (<500 Da) are often preferred for oral bioavailability. | Mass Spectrometry (MS) |

| Lipophilicity (LogP/LogD) | The measure of a compound's differential solubility in a lipid (octanol) versus an aqueous (water) phase. LogP is for the neutral form, while LogD accounts for ionizable species at a specific pH. | Critical for membrane permeability, solubility, and metabolic stability. A balanced LogP (typically 1-3) is often targeted to ensure sufficient membrane crossing without compromising aqueous solubility. | Shake-flask method, High-Performance Liquid Chromatography (HPLC) |

| Solubility (Aqueous) | The maximum concentration of a substance that can dissolve in water at a given temperature. | Essential for absorption from the gastrointestinal tract and for formulation of intravenous solutions. Poor solubility is a major hurdle in drug development. | Kinetic and thermodynamic solubility assays (e.g., using UV-Vis spectroscopy or HPLC) |

| pKa | The acid dissociation constant, which indicates the strength of an acid. It is the pH at which a compound exists as 50% ionized and 50% non-ionized. | Determines the charge state of a molecule at different physiological pH values, which in turn affects its solubility, permeability, and target binding. | Potentiometric titration, UV-Vis spectroscopy, Capillary electrophoresis |

| Hydrogen Bond Donors (HBD) & Acceptors (HBA) | The number of hydrogen atoms attached to electronegative atoms (donors) and the number of electronegative atoms with lone pairs (acceptors). | These influence solubility, permeability, and target binding affinity. High numbers can hinder membrane permeability. | Calculated from the chemical structure. |

| Polar Surface Area (PSA) | The sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. | A key predictor of drug transport properties, particularly intestinal absorption and blood-brain barrier penetration. PSA < 140 Ų is often desired for good oral bioavailability. | Calculated from the chemical structure. |

Experimental Protocols for Physicochemical Characterization

Detailed and standardized protocols are crucial for obtaining reliable and reproducible data. Below are methodologies for key experiments.

Determination of Aqueous Solubility (Thermodynamic Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.

-

Materials: The test compound, phosphate-buffered saline (PBS) at a relevant physiological pH (e.g., 7.4), vials, orbital shaker, centrifuge, and an analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of the solid compound is added to a vial containing a known volume of PBS.

-

The vial is sealed and agitated in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Following incubation, the suspension is centrifuged or filtered to remove undissolved solids.

-

The concentration of the compound in the clear supernatant is determined by a validated analytical method (e.g., HPLC-UV) by comparing the response to a standard curve of known concentrations.

-

The experiment is performed in triplicate to ensure accuracy.

-

Determination of Lipophilicity (Shake-Flask Method for LogP)

-

Objective: To measure the partition coefficient of a neutral compound between n-octanol and water.

-

Materials: The test compound, n-octanol (pre-saturated with water), and water (pre-saturated with n-octanol), flasks, vortex mixer, centrifuge, and an analytical method for quantification.

-

Procedure:

-

A known amount of the compound is dissolved in either water or n-octanol.

-

Equal volumes of the n-octanol and water phases are added to a flask.

-

The flask is vigorously agitated (vortexed) for a set period to allow for partitioning of the compound between the two phases, and then left to stand for the phases to separate.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the aqueous and n-octanol phases is measured using a suitable analytical technique.

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Visualizing the Role of Physicochemical Properties

The Drug Development Workflow

The following diagram illustrates the central role of physicochemical properties in the iterative cycle of drug design and optimization.

Caption: Iterative cycle of drug discovery, highlighting physicochemical profiling.

Physicochemical Properties and Cellular Signaling

A drug's ability to reach and interact with an intracellular target, for instance, a kinase in a cancer-related signaling pathway, is fundamentally dependent on its physicochemical properties.

Caption: Impact of physicochemical properties on a hypothetical signaling pathway.

This diagram illustrates that for an orally administered drug to inhibit an intracellular target like "Kinase A," it must first possess the appropriate solubility for absorption, then the correct balance of lipophilicity and polar surface area to permeate the cell membrane. Finally, its structure, governed by factors like molecular weight, hydrogen bonding capabilities, and charge state (pKa), will determine its binding affinity and inhibitory effect on the target kinase, thereby modulating the downstream cellular response.

In-Depth Technical Guide: The Biological Activity of (-)-CMLD010509

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-CMLD010509 is a synthetic rocaglate derivative that has demonstrated potent and specific anti-cancer activity, particularly in the context of multiple myeloma (MM). This compound functions as a highly specific inhibitor of the oncogenic translation program that is crucial for the survival and proliferation of myeloma cells. By targeting the eukaryotic initiation factor 4A (eIF4A), this compound selectively inhibits the translation of key oncoproteins, including MYC, MDM2, CCND1, MAF, and MCL-1. This targeted action leads to the induction of a rapid and robust apoptotic response in multiple myeloma cells while sparing normal cells. Preclinical studies in various mouse models of multiple myeloma have shown that this compound significantly reduces tumor burden and improves survival, highlighting its potential as a promising therapeutic agent for this malignancy.

Core Biological Activity and Mechanism of Action

This compound is a derivative of the natural product rocaglate, a class of compounds known to interfere with protein translation.[1] The primary molecular target of this compound and other rocaglates is the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the eIF4F translation initiation complex.[2][3][4][5][6]

The mechanism of action involves this compound binding to eIF4A and clamping it onto polypurine-rich sequences within the 5' untranslated regions (UTRs) of specific messenger RNAs (mRNAs).[2][5][6] This action effectively stalls the scanning of the 43S pre-initiation complex, thereby inhibiting the translation of these specific mRNAs.[2][6] A key feature of this mechanism is its selectivity for mRNAs encoding oncoproteins that are frequently overexpressed in cancers like multiple myeloma and are critical for tumor cell survival and proliferation.

A 2017 study in Science Translational Medicine by Manier et al. identified this compound as a potent inhibitor of the oncogenic translation program in multiple myeloma.[1] This study demonstrated that treatment with this compound led to a significant reduction in the protein levels of 54 proteins in multiple myeloma cell lines, including the key drivers of tumor progression: MYC, MDM2, CCND1, MAF, and MCL-1.[1] The inhibition of the translation of these oncoproteins is central to the anti-myeloma activity of this compound.

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its biological effects.

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the quantitative data on the biological activity of this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Cell Line | Assay Type | Endpoint | Result | Reference |

| NCI-H929 (MM) | Apoptosis Assay | Induction of Apoptosis | Strong and rapid apoptotic response | [1] |

| MM1.S (MM) | Apoptosis Assay | Induction of Apoptosis | Strong and rapid apoptotic response | [1] |

| MM Cell Lines | Proteomics | Protein Level Reduction | Significant reduction of 54 proteins (including MYC, MDM2, CCND1, MAF, MCL-1) | [1] |

Table 2: In Vivo Efficacy of this compound in Multiple Myeloma Mouse Models

| Mouse Model | Treatment | Key Findings | p-value | Reference |

| MM1.S Xenograft | This compound vs. Vehicle | Marked reduction in tumor burden | <0.001 | [1] |

| MM1.S Xenograft | This compound vs. Vehicle | Increased median survival (47 vs. 35 days) | <0.001 | [1] |

| KMS-11 Xenograft | This compound vs. Vehicle | Decrease in CD138+ plasma cells in bone marrow, depletion of MYC, and inhibition of proliferation | Not specified | [1] |

| VkMyc Transplantable | This compound vs. Vehicle | Robust decrease of M-spike | Not specified | [1] |

| VkMyc Transplantable | This compound vs. Vehicle | Significant improvement in survival (median survival not reached at 90 days vs. 39 days) | =0.0019 | [1] |

Experimental Protocols

Detailed experimental protocols for the key experiments cited are provided below. These are based on standard methodologies and the information available from the summary of the primary research.

In Vitro Apoptosis Assay

Objective: To determine the effect of this compound on the induction of apoptosis in multiple myeloma cell lines.

Methodology (General Protocol):

-

Cell Culture: Human multiple myeloma cell lines (e.g., NCI-H929, MM1.S) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in multi-well plates and treated with this compound at various concentrations or with a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Staining: Apoptosis is assessed using an Annexin V and Propidium Iodide (PI) staining kit. Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.

In Vivo Xenograft Mouse Model of Multiple Myeloma

Objective: To evaluate the anti-tumor efficacy and effect on the survival of this compound in a mouse model of multiple myeloma.

Methodology (General Protocol):

-

Cell Implantation: Immunocompromised mice (e.g., SCID mice) are subcutaneously or intravenously injected with human multiple myeloma cells (e.g., MM1.S).

-

Tumor Growth: Tumors are allowed to establish and grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives intraperitoneal or oral administration of this compound at a specified dose and schedule (e.g., twice a week for 4 weeks). The control group receives a vehicle.

-

Monitoring: Tumor volume is measured regularly using calipers. The general health and body weight of the mice are also monitored.

-

Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, at which point tumors are excised and weighed. For survival studies, mice are monitored until they meet the criteria for euthanasia, and the survival time is recorded.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the biological activity of this compound.

Caption: Workflow for evaluating this compound.

Conclusion

This compound is a promising preclinical candidate for the treatment of multiple myeloma. Its specific mechanism of action, which involves the inhibition of the translation of key oncoproteins through the targeting of eIF4A, provides a clear rationale for its potent and selective anti-tumor activity. The in vitro and in vivo data strongly support its further development as a novel therapeutic agent. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as combination therapies to enhance its efficacy and overcome potential resistance mechanisms.

References

- 1. Compound inhibits translation program to treat MM | MDedge [ma1.mdedge.com]

- 2. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vitro Screening of (-)-CMLD010509: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro screening of (-)-CMLD010509, a potent and selective inhibitor of the oncogenic translation program. This document details the experimental protocols for key assays, presents quantitative data on its activity, and visualizes the underlying molecular mechanisms and experimental workflows.

Data Presentation: Inhibitory Activity of this compound

This compound has demonstrated significant inhibitory activity against various cancer cell lines, particularly those of hematological origin. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from in vitro cell viability assays.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MM.1S | Multiple Myeloma | < 10 | [1] |

| NCI-H929 | Multiple Myeloma | < 10 | [1] |

| RPMI-8226 | Multiple Myeloma | < 10 | [1] |

| U266 | Multiple Myeloma | < 10 | [1] |

| OPM2 | Multiple Myeloma | < 10 | [1] |

| KMS-11 | Multiple Myeloma | < 10 | [1] |

| Lung Cancer Cell Lines (unspecified) | Lung Cancer | ~30 | [1] |

| Breast Cancer Cell Lines (unspecified) | Breast Cancer | ~30 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the in vitro characterization of this compound.

Cell Culture and Maintenance

-

Cell Lines: Multiple myeloma (MM) cell lines (e.g., MM.1S, NCI-H929, RPMI-8226, U266, OPM2, KMS-11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. Suspension cells are passaged to maintain a density between 0.5 x 10^6 and 2 x 10^6 cells/mL.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Procedure:

-

Seed 30,000 suspension cells or 5,000 adherent cells per well in a 96-well opaque-walled plate in 100 µL of culture medium.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a non-linear regression analysis.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

-

Procedure:

-

Seed cells in a 96-well white-walled plate at a density of 30,000 cells per well in 100 µL of culture medium.

-

Treat cells with desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control.

-

Incubate for specified time points (e.g., 3, 6, 12, 24 hours) at 37°C.

-

Equilibrate the plate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently and incubate at room temperature for 1 hour, protected from light.

-

Measure the luminescence with a plate reader.

-

-

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Fold change in caspase activity is calculated relative to the vehicle-treated control.

RNA Sequencing and Analysis

RNA sequencing is performed to analyze the global changes in gene expression following treatment with this compound.

-

Procedure:

-

Treat cells (e.g., NCI-H929) with this compound (e.g., 100 nM) or vehicle control for a specified time (e.g., 6 hours).

-

Isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Assess RNA quality and quantity using a bioanalyzer.

-

Prepare sequencing libraries from high-quality RNA samples.

-

Perform high-throughput sequencing using a platform such as Illumina.

-

-

Data Analysis Workflow:

-

Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.

-

Read Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.

-

Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using packages like DESeq2 or edgeR in R.

-

Pathway Analysis: Perform gene set enrichment analysis (GSEA) or use databases like KEGG and Gene Ontology to identify the biological pathways affected by the treatment.

-

Visualizations: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and the experimental workflows.

Caption: Workflow for the in vitro evaluation of this compound.

Caption: Signaling pathway inhibited by this compound.

References

Preliminary Toxicity Assessment of a Novel Compound: A Technical Guide

Disclaimer: No public data was found for the specific compound "(-)-CMLD010509". The following technical guide is a hypothetical preliminary toxicity assessment for a novel therapeutic candidate, presented as a template for researchers, scientists, and drug development professionals. All data, experimental protocols, and signaling pathways are illustrative.

Introduction

The preclinical evaluation of a novel therapeutic candidate's safety profile is a critical step in the drug development pipeline. This document outlines a preliminary toxicity assessment of a hypothetical small molecule inhibitor, hereafter referred to as "Novel Compound X," targeting a key kinase in an oncogenic signaling pathway. The objective of this assessment is to establish an initial safety profile through a series of in vitro and in vivo studies, providing essential data to support further development and inform the design of future IND-enabling toxicology studies.

In Vitro Toxicity Assessment

Cytotoxicity in Human Cell Lines

The cytotoxic potential of Novel Compound X was evaluated against a panel of human cell lines, including a cancer cell line overexpressing the target kinase (Cancer Cell Line A) and a normal human cell line (Normal Cell Line B), to determine its therapeutic index.

Table 1: In Vitro Cytotoxicity of Novel Compound X after 72-hour exposure

| Cell Line | Compound | IC50 (µM) [95% CI] | Therapeutic Index |

| Cancer Cell Line A | Novel Compound X | 1.5 [1.2 - 1.9] | 13.3 |

| Normal Cell Line B | Novel Compound X | 20.0 [17.5 - 22.8] | |

| Cancer Cell Line A | Doxorubicin (Control) | 0.1 [0.08 - 0.13] | 5.0 |

| Normal Cell Line B | Doxorubicin (Control) | 0.5 [0.4 - 0.6] |

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: Novel Compound X was serially diluted in complete culture medium to final concentrations ranging from 0.01 µM to 100 µM. The vehicle control wells received medium with 0.1% DMSO.

-

Incubation: Cells were incubated with the compound for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control. The IC50 values were determined using a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) in GraphPad Prism.

In Vivo Acute Toxicity Assessment

A single-dose acute toxicity study was conducted in mice to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Table 2: Acute Toxicity of Novel Compound X in Mice

| Dose Group (mg/kg) | Number of Animals (M/F) | Mortality | Clinical Observations |

| Vehicle Control | 5/5 | 0/10 | No abnormalities observed. |

| 50 | 5/5 | 0/10 | No abnormalities observed. |

| 100 | 5/5 | 0/10 | Mild lethargy observed within 4 hours, resolved by 24 hours. |

| 200 | 5/5 | 2/10 | Severe lethargy, ruffled fur, and hunched posture. |

Table 3: Serum Biochemistry Parameters in Mice 14 Days Post-Dose

| Parameter | Vehicle Control (Mean ± SD) | 50 mg/kg (Mean ± SD) | 100 mg/kg (Mean ± SD) |

| ALT (U/L) | 35.2 ± 5.1 | 38.1 ± 6.2 | 42.5 ± 7.8 |

| AST (U/L) | 80.4 ± 12.3 | 85.2 ± 15.4 | 90.1 ± 16.9 |

| BUN (mg/dL) | 22.1 ± 3.5 | 23.5 ± 4.1 | 24.0 ± 3.8 |

| Creatinine (mg/dL) | 0.4 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.1 |

Experimental Protocol: Acute In Vivo Toxicity Study

-

Animals: Healthy, 8-week-old C57BL/6 mice were used. Animals were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures were performed in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Dose Administration: Novel Compound X was formulated in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water. A single dose was administered via oral gavage at 50, 100, and 200 mg/kg. The control group received the vehicle only.

-

Clinical Observations: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and activity), and body weight changes daily for 14 days.

-

Terminal Procedures: On day 14, animals were euthanized. Blood was collected via cardiac puncture for serum biochemistry analysis. A gross necropsy was performed, and major organs were collected and weighed.

Potential Mechanism of Action and Associated Signaling Pathway

Novel Compound X is a putative inhibitor of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Inhibition of this pathway is expected to induce apoptosis and inhibit cell proliferation.

Conclusion

This preliminary toxicity assessment provides initial insights into the safety profile of Novel Compound X. The in vitro data demonstrate a favorable therapeutic index, with significantly higher cytotoxicity observed in the target cancer cell line compared to a normal cell line. The acute in vivo study in mice established a preliminary MTD and indicated a low potential for toxicity at doses up to 100 mg/kg. Further studies, including repeat-dose toxicity studies in two species and genotoxicity assays, are warranted to build a more comprehensive safety profile to support the advancement of Novel Compound X into clinical development.

An In-Depth Technical Guide to (-)-CMLD010509 and its Homologous Compounds: Targeting Oncogenic Translation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-CMLD010509 is a potent and selective small molecule inhibitor of the oncogenic translation program, demonstrating significant promise in preclinical models of multiple myeloma. As a member of the rocaglate family of natural products, this compound and its homologs exert their anticancer effects through a unique mechanism of action involving the modulation of the DEAD-box RNA helicase eIF4A. This technical guide provides a comprehensive overview of this compound and its homologous compounds, detailing their mechanism of action, structure-activity relationships, and key experimental data. Detailed protocols for relevant biological assays are also provided to facilitate further research and development in this promising area of cancer therapeutics.

Introduction to this compound and the Rocaglate Family

This compound is a synthetic derivative of the natural product rocaglamide. The rocaglate family, isolated from plants of the Aglaia genus, is characterized by a cyclopenta[b]benzofuran core structure. These compounds are potent inhibitors of eukaryotic translation initiation and have demonstrated significant anti-neoplastic activity in a variety of cancer models.[1] this compound specifically inhibits the translation of a subset of mRNAs that encode for oncoproteins critical for cancer cell survival and proliferation, including MYC, MDM2, CCND1, MAF, and MCL-1.[2][3] This is achieved through an eIF4E phosphorylation-independent mechanism, highlighting a distinct mode of action compared to other translation inhibitors.

Mechanism of Action: Clamping the eIF4A Helicase

Rocaglates, including this compound, exert their biological activity by targeting the DEAD-box RNA helicase eIF4A, a key component of the eIF4F translation initiation complex.[1] The canonical function of eIF4A is to unwind complex secondary structures in the 5' untranslated region (5' UTR) of mRNAs, which facilitates ribosome scanning and initiation of translation.

Rocaglates act as interfacial inhibitors, effectively "clamping" eIF4A onto specific polypurine-rich RNA sequences within the 5' UTRs of sensitive mRNAs. This stable drug-protein-RNA complex creates a steric barrier that physically blocks the scanning 43S preinitiation complex, thereby stalling and inhibiting the translation of that specific mRNA. This selective inhibition of oncoprotein synthesis leads to cell cycle arrest and apoptosis in cancer cells.

Homologous Compounds and Structure-Activity Relationships (SAR)

The anticancer activity of rocaglates is highly dependent on their chemical structure. Numerous natural and synthetic analogs of rocaglamide have been evaluated to establish structure-activity relationships.

Key SAR observations include:

-

The Cyclopenta[b]benzofuran Core: This core structure is essential for activity.

-

Substituents at C-1: A hydroxyl group at the C-1 position is often important for potent activity.

-

The Dioxanyloxy Moiety: The presence of a dioxanyloxy side chain at C-6, as seen in silvestrol, can dramatically increase cytotoxicity.[3]

-

Substituents at C-2: Amide, ester, or carboxylic acid groups at the C-2 position of the cyclopentane ring generally enhance cytotoxicity.[3]

-

Aromatic Ring Substituents: Modifications to the aromatic rings can modulate potency and selectivity. For instance, C4'-bromination on the B-ring has been shown to increase potency against glioblastoma stem cells.[4]

Table 1: Cytotoxic and Translation Inhibitory Activities of this compound and Homologous Rocaglates

| Compound | Structure | Cell Line | Assay | IC50 / EC50 (nM) | Reference |

| This compound | Synthetic Rocaglate | Multiple Myeloma (various) | Cell Viability | < 10 | [3] |

| Silvestrol | Natural Rocaglate | LNCaP (Prostate) | Apoptosis | ~10 | |

| MCF-7 (Breast) | Cell Viability | 1.5 | |||

| Lu1 (Lung) | Cell Viability | 1.2 | |||

| MDA-MB-231 (Breast) | Protein Synthesis | ~60 | [5] | ||

| PC-3 (Prostate) | Protein Synthesis | ~60 | [5] | ||

| Episilvestrol | Natural Rocaglate | Leukemia Cell Lines | Cytotoxicity | Potent | [6] |

| Rocaglamide Hydroxamate (-)-9 | Synthetic Rocaglate | Eμ-Myc Lymphoma | Protein Synthesis | Similar to Silvestrol | [7] |

| Amidino-Rocaglate (-)-9aa | Synthetic Rocaglate | MDA-MB-231 (Breast) | Cytotoxicity (SRB) | 0.97 | [8] |

| Amidino-Rocaglate (-)-9z | Synthetic Rocaglate | MDA-MB-231 (Breast) | Cytotoxicity (SRB) | 1.2 | [8] |

| Amidino-Rocaglate (-)-9k | Synthetic Rocaglate | MDA-MB-231 (Breast) | Cytotoxicity (SRB) | 3.6 | [8] |

| Rocaglate Acyl Sulfamide (-)-20 | Synthetic Rocaglate | GBM0308 (Glioblastoma Stem Cells) | Cell Viability | Potent | [7] |

Experimental Protocols

Detailed methodologies for key assays are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of rocaglate compounds on multiple myeloma cell lines.

Materials:

-

Multiple myeloma cell lines (e.g., RPMI-8226, U266, OPM2)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.

-

Allow cells to adhere and resume growth for 24 hours.

-

Prepare serial dilutions of the rocaglate compounds in culture medium.

-

Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete solubilization.

-

Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies caspase-3 and -7 activities, which are key markers of apoptosis.

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in white-walled 96-well plates and treat with rocaglate compounds as described for the viability assay.

-

Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[2][9]

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours.[9]

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of caspase activity.

Western Blot Analysis of Oncoprotein Expression

This protocol details the detection of oncoproteins such as MYC and MCL-1 in rocaglate-treated cells.

Materials:

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-Myc, anti-MCL-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with rocaglate compounds for the desired time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse in RIPA buffer.[10]

-

Determine protein concentration using the BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[11]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[11]

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Typical dilutions are 1:1000.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use β-actin as a loading control to normalize protein levels.

Polysome Profiling

This technique is used to assess the translational status of specific mRNAs by separating ribosomal subunits, monosomes, and polysomes by sucrose density gradient centrifugation.

Materials:

-

Sucrose solutions (10% and 50% w/v in gradient buffer)

-

Gradient buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

Cycloheximide

-

Lysis buffer (e.g., hypotonic buffer with protease and RNase inhibitors)

-

Ultracentrifuge and appropriate rotor (e.g., SW41 Ti)

-

Gradient fractionator with a UV monitor

-

RNA extraction kit

Procedure:

-

Treat cells with the rocaglate compound for the desired duration. Add cycloheximide (100 µg/mL) for the final 5-10 minutes of incubation to arrest translation.[12]

-

Wash cells with ice-cold PBS containing cycloheximide.

-

Lyse the cells in hypotonic lysis buffer on ice.[8]

-

Centrifuge the lysate to pellet nuclei and mitochondria.

-

Prepare a linear 10-50% sucrose gradient in ultracentrifuge tubes.[2]

-

Carefully layer the cytoplasmic lysate onto the top of the sucrose gradient.

-

Centrifuge at high speed (e.g., 36,000 rpm) for 2-3 hours at 4°C.[13]

-

Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.

-

Collect fractions corresponding to non-translating (sub-polysomal) and translating (polysomal) mRNAs.

-

Extract RNA from the collected fractions.

-

Analyze the distribution of specific mRNAs (e.g., MYC, MCL-1, and a control like ACTB) across the fractions using RT-qPCR or RNA-sequencing to determine their translational status.

Conclusion and Future Directions

This compound and its homologous rocaglate compounds represent a promising class of anticancer agents with a unique mechanism of action that selectively targets the translation of oncoproteins. Their potent activity in preclinical models, particularly in multiple myeloma, warrants further investigation. Future research should focus on optimizing the therapeutic index of rocaglates through medicinal chemistry efforts to enhance their efficacy and reduce potential off-target effects. Additionally, the identification of predictive biomarkers of response to rocaglate treatment will be crucial for their clinical development and for identifying patient populations most likely to benefit from this therapeutic strategy. The detailed methodologies provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and application of these novel translation inhibitors in the fight against cancer.

References

- 1. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Polysome Sequencing in Cancer Research - CD Genomics [cd-genomics.com]

- 3. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol | PLOS One [journals.plos.org]

- 6. Simplified silvestrol analogues with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Rocaglate Acyl Sulfamides as Selective Inhibitors of Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polysome Analysis [bio-protocol.org]

- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 10. origene.com [origene.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. Polysome Profiling Analysis [bio-protocol.org]

- 13. academic.oup.com [academic.oup.com]

A Deep Dive into (-)-CMLD010509 and its Analogs: A Technical Guide for Researchers

An In-depth Review of Rocaglate Family Compounds as Potent Inhibitors of the Oncogenic Translation Program

This technical guide provides a comprehensive literature review of (-)-CMLD010509 and its analogs, a class of natural and synthetic compounds known as rocaglates. These molecules have garnered significant interest in the field of oncology for their potent and selective inhibition of the eukaryotic translation initiation factor 4A (eIF4A), a key player in the oncogenic translation program. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.

Core Compound: this compound (SDS-1-021)

This compound, also identified as (-)-SDS-1-021, is a highly specific inhibitor of the oncogenic translation program that supports the survival and proliferation of multiple myeloma (MM) cells. It effectively targets the translation of key oncoproteins, including MYC, MDM2, CCND1, MAF, and MCL-1.[1] This compound exhibits remarkable potency, with IC50 values below 10 nM for the majority of MM cell lines, and it functions as a selective translation inhibitor through a mechanism that is independent of eIF4E phosphorylation, ultimately leading to apoptosis in cancer cells.

Analogs of this compound: The Rocaglate Family

This compound belongs to the broader family of rocaglates, which are characterized by a cyclopenta[b]benzofuran core. This family includes several other well-studied natural and synthetic analogs, such as Rocaglamide A, Silvestrol, CR-1-31-B, and the clinical candidate Zotatifin (eFT226). These compounds share a common mechanism of action, targeting the DEAD-box RNA helicase eIF4A.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic and anti-proliferative activities of this compound and its key analogs against a panel of human cancer cell lines.

Table 1: Cytotoxic and Anti-proliferative Activity (IC50/GI50 in nM) of Rocaglate Analogs

| Compound | Cell Line | Cancer Type | IC50/GI50 (nM) | Assay Type |

| This compound | Multiple Myeloma (various) | Multiple Myeloma | < 10 | Not Specified |

| Rocaglamide A | HEK293 | - | 2600 | NF-κB activation |

| Silvestrol | LNCaP | Prostate Cancer | 1.5 | Cytotoxicity |

| MCF-7 | Breast Cancer | 1.5 | Cytotoxicity | |

| Lu1 | Lung Cancer | 1.2 | Cytotoxicity | |

| A549 | Lung Cancer | 9.42 | Cytotoxicity | |

| HT-29 | Colon Cancer | 0.7 | Cytotoxicity | |

| HEK293T | Kidney | 16 | Cytotoxicity | |

| Caki-2 | Kidney | 37 | Cytotoxicity | |

| T-47D | Breast Cancer | 5.46 | Viability | |

| CR-1-31-B | GBC-SD | Gallbladder Cancer | ~100 | Growth Inhibition |

| SGC-996 | Gallbladder Cancer | ~100 | Growth Inhibition | |

| SH-SY5Y | Neuroblastoma | 20 (48h) | Viability | |

| Kelly | Neuroblastoma | 4 (48h) | Viability | |

| Zotatifin (eFT226) | MDA-MB-231 | Breast Cancer | < 15 | Anti-proliferative (GI50) |

| TMD8 | B-cell Lymphoma | 4.1 | Anti-proliferative (GI50) | |

| SU-DHL-2 | B-cell Lymphoma | 3 | Anti-proliferative (GI50) | |

| HBL1 | B-cell Lymphoma | 5.6 | Anti-proliferative (GI50) | |

| Pfeiffer | B-cell Lymphoma | 3.7 | Anti-proliferative (GI50) | |

| SU-DHL-6 | B-cell Lymphoma | 5.3 | Anti-proliferative (GI50) | |

| SU-DHL-10 | B-cell Lymphoma | 7.3 | Anti-proliferative (GI50) | |

| VAL | B-cell Lymphoma | 6.6 | Anti-proliferative (GI50) | |

| Carnaval | B-cell Lymphoma | 4.4 | Anti-proliferative (GI50) | |

| U2973 | B-cell Lymphoma | 4.2 | Anti-proliferative (GI50) | |

| Ramos | B-cell Lymphoma | 4.6 | Anti-proliferative (GI50) | |

| Jeko1 | B-cell Lymphoma | 7.9 | Anti-proliferative (GI50) | |

| Mino | B-cell Lymphoma | 11.2 | Anti-proliferative (GI50) | |

| Rec-1 | B-cell Lymphoma | 11.8 | Anti-proliferative (GI50) |

Data compiled from multiple sources. Assay conditions and durations may vary. Please refer to the original publications for detailed methodologies.

Experimental Protocols

Cell Viability and Proliferation Assays (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

General Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and incubate for 6 to 24 hours to allow for cell attachment.

-

Compound Treatment: Expose the cells to various concentrations of the test compounds (e.g., this compound or its analogs) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protein Synthesis Inhibition Assay

This assay measures the rate of new protein synthesis in cells treated with the test compounds.

Principle: The incorporation of a labeled amino acid (e.g., 35S-methionine) into newly synthesized proteins is quantified. A reduction in incorporation indicates inhibition of protein synthesis.

General Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of rocaglate analogs for a specified time.

-

Metabolic Labeling: Add a medium containing a radiolabeled amino acid (e.g., 35S-methionine) to the cells and incubate for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.

-

Protein Precipitation: Precipitate the proteins from the cell lysate using an agent like trichloroacetic acid (TCA).

-

Quantification: Collect the precipitated proteins on a filter and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the rate of protein synthesis.

Signaling Pathway and Mechanism of Action

Rocaglates exert their anticancer effects by targeting the eukaryotic translation initiation factor 4A (eIF4A), a DEAD-box RNA helicase. eIF4A is a critical component of the eIF4F complex, which is essential for cap-dependent translation initiation. The following diagram illustrates the eIF4A-mediated translation initiation pathway and the inhibitory action of rocaglates.

Caption: The eIF4A signaling pathway and the inhibitory mechanism of rocaglates.

Pathway Description:

-

Upstream Regulation: The activity of the eIF4F complex is regulated by upstream signaling pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are often hyperactivated in cancer.

-

eIF4F Complex Formation: The eIF4F complex consists of three key proteins: eIF4E, the cap-binding protein; eIF4G, a large scaffolding protein; and eIF4A, an RNA helicase.

-

Translation Initiation: eIF4E binds to the 5' cap of mRNA. eIF4G acts as a scaffold, recruiting the 43S pre-initiation complex (containing the 40S ribosomal subunit) and eIF4A to the mRNA.

-

RNA Unwinding: eIF4A utilizes its helicase activity to unwind the secondary structures in the 5' untranslated region (UTR) of the mRNA, which facilitates the scanning of the 43S pre-initiation complex to locate the start codon (AUG).

-

Inhibition by Rocaglates: Rocaglates, including this compound, bind to eIF4A and "clamp" it onto specific polypurine sequences within the mRNA's 5' UTR. This action stabilizes the eIF4A-mRNA interaction, creating a steric block that impedes the scanning of the 43S pre-initiation complex, thereby inhibiting the translation of specific mRNAs, particularly those encoding oncoproteins with complex 5' UTRs.

Synthesis of Rocaglate Analogs

The synthesis of rocaglates is a complex process that has been approached through various strategies.

General Synthetic Approaches:

-

Photocycloaddition: A common strategy involves a [3+2] photocycloaddition reaction between a 3-hydroxyflavone derivative and a cinnamate ester to form the core cyclopenta[b]benzofuran skeleton.

-

Intramolecular Cyclization: Other approaches utilize intramolecular cyclization methods to construct the tricyclic core.

The synthesis of specific analogs like Rocaglamide A, Silvestrol, and Zotatifin involves multi-step sequences that often include the stereoselective formation of the densely functionalized cyclopentane ring and the introduction of various substituents. For detailed synthetic schemes and procedures, researchers are encouraged to consult the primary literature on the total synthesis of these molecules.

Conclusion

This compound and its rocaglate analogs represent a promising class of anticancer agents with a unique mechanism of action targeting the translation initiation machinery. Their potent and selective activity against various cancer cell lines, particularly those dependent on the overexpression of oncoproteins with complex mRNA structures, makes them attractive candidates for further drug development. This technical guide provides a foundational overview for researchers interested in exploring the therapeutic potential of this fascinating family of natural and synthetic compounds. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of novel rocaglate analogs is warranted to advance these compounds towards clinical applications.

References

Methodological & Application

Application Notes and Protocols for (-)-CMLD010509 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-CMLD010509 is a potent and highly specific small molecule inhibitor of the oncogenic translation program, demonstrating significant anti-tumor activity, particularly in multiple myeloma (MM). This document provides detailed experimental protocols for the use of this compound in cell culture, including methods for assessing cell viability, and apoptosis, and for analyzing key protein expression changes. The provided protocols and data are intended to serve as a guide for researchers investigating the cellular effects and mechanism of action of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects by disrupting the oncogenic translation program that supports the survival and proliferation of cancer cells, especially those dependent on the MYC oncogene. This inhibition leads to the downregulation of key oncoproteins such as MYC, MDM2, Cyclin D1 (CCND1), MAF, and the anti-apoptotic protein MCL-1. A consequence of this disruption is the induction of a rapid apoptotic response, mediated by the activation of effector caspases 3 and 7. Additionally, this compound has been observed to down-regulate the Heat Shock Factor 1 (HSF1) program, leading to a decrease in the mRNA levels of heat shock proteins HSP70 and HSP90.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Multiple Myeloma (various) | Multiple Myeloma | < 10 |

| Lung Cancer (various) | Non-Small Cell Lung Cancer | ~30 |

| Breast Cancer (various) | Breast Cancer | ~30 |

Table 2: Effective Concentrations and Treatment Durations for In Vitro Assays

| Assay | Cell Line | Concentration Range | Treatment Duration | Observed Effect |

| Cell Viability (MTT/MTS) | Multiple Myeloma | 1 - 1000 nM | 24 - 72 hours | Dose-dependent decrease in viability |

| Apoptosis (Caspase 3/7 activation) | NCI-H929, MM.1S | 10 - 1000 nM | 3 - 24 hours | Strong induction of apoptosis |

| Protein Expression (Western Blot) | Multiple Myeloma | 100 nM | 2 - 24 hours | Decreased levels of MYC and MCL-1 |

| mRNA Expression (qRT-PCR) | Multiple Myeloma | 100 nM | 2 - 6 hours | Decreased HSP70 and HSP90 mRNA |

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the general procedure for culturing multiple myeloma cell lines, such as MM.1S.

Materials:

-

MM.1S cells (or other relevant cancer cell line)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

L-glutamine

-

Trypan Blue solution

-

Hemocytometer or automated cell counter

-

Sterile cell culture flasks (T-25 or T-75)

-

Sterile centrifuge tubes

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture MM.1S cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

For routine passaging, dilute the cell suspension into new culture vessels at a density of no less than 0.2 x 10^6 cells/mL. Cells should be passaged before reaching a density of 2 x 10^6 cells/mL.[1]

-

To passage semi-adherent cells like MM.1S, gently scrape the adherent cells into the medium containing the floating cells.[2]

-

Collect the cell suspension and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Determine cell viability and concentration using Trypan Blue exclusion and a hemocytometer.

-

Seed cells for experiments at the desired density. For 96-well plates, a typical seeding density for MM.1S cells is 25,000 cells/well.[1]

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light.

Cell Viability Assay (MTT or MTS)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

-

Cells seeded in a 96-well plate

-

This compound stock solution

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 25,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.[1]

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution.

-

Add the desired final concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as in the highest compound treatment.

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

For MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

-

For MTS Assay:

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of caspases 3 and 7 as an indicator of apoptosis.

Materials:

-

Cells seeded in a white-walled 96-well plate

-

This compound stock solution

-

Complete growth medium

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well in 50 µL of medium.[3]

-

After 24 hours, treat the cells with various concentrations of this compound (in 50 µL of medium) for 3, 6, 12, or 24 hours.[3]

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.[5][6]

-

Measure the luminescence using a luminometer.

-

Express the results as fold change in caspase activity relative to the vehicle-treated control.

Western Blot Analysis for MYC and MCL-1

This protocol is for detecting changes in the protein levels of MYC and MCL-1 following treatment with this compound.

Materials:

-

Cells seeded in 6-well plates or larger flasks

-

This compound stock solution

-

Complete growth medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-MYC, anti-MCL-1, anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells at an appropriate density in 6-well plates and allow them to adhere/stabilize overnight.

-

Treat the cells with this compound (e.g., 100 nM) for various time points (e.g., 2, 4, 8, 16, 24 hours).

-

Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against MYC, MCL-1, and a loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Visualizations

Caption: Signaling pathway of this compound in cancer cells.

Caption: General experimental workflow for cell-based assays.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Development and characterization of three cell culture systems to investigate the relationship between primary bone marrow adipocytes and myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. haematologica.org [haematologica.org]

- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 5. ulab360.com [ulab360.com]

- 6. promega.com [promega.com]

Application Notes and Protocols for the In Vivo Dissolution of (-)-CMLD010509

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the dissolution and formulation of the poorly water-soluble compound, (-)-CMLD010509, for in vivo studies. Due to the limited aqueous solubility of many small molecule drug candidates, selecting an appropriate vehicle is critical for ensuring accurate and reproducible results in preclinical research.[1][2][3] This document outlines several common and effective strategies for formulating such compounds for various routes of administration.

The selection of a suitable vehicle should be guided by the physicochemical properties of the compound, the intended route of administration, and the required dose.[4] It is often necessary to empirically test several formulations to identify the one that provides the desired solubility, stability, and tolerability.[5]

Formulation Strategies for Poorly Soluble Compounds

Several strategies can be employed to formulate poorly soluble compounds like this compound for in vivo administration. These include the use of co-solvent systems, suspensions, and solubilizing excipients such as surfactants and cyclodextrins.[3][6]

-

Co-solvent Systems: A mixture of a primary solvent (often aqueous) and a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds.[7][8] Common co-solvents include dimethyl sulfoxide (DMSO) and polyethylene glycols (PEGs).[7][9]

-

Suspensions: If a compound cannot be fully dissolved, a uniform suspension can be prepared.[10] This is a common approach for oral administration.[11] Suspending agents like methylcellulose are used to ensure homogeneity.[10]

-